Phenanthren-d10

Übersicht

Beschreibung

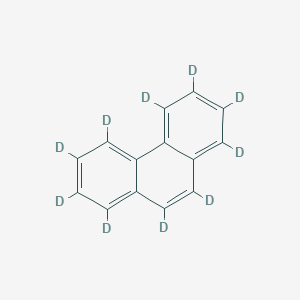

Phenanthrene-d10 is a deuterated form of phenanthrene, a polycyclic aromatic hydrocarbon. The molecular formula of phenanthrene-d10 is C14D10, and it has a molecular weight of 188.2908 g/mol . This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling, which helps in distinguishing it from non-deuterated compounds.

Wissenschaftliche Forschungsanwendungen

Phenanthrene-d10 has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Phenanthrene-d10 is a deuterium-labeled version of Phenanthrene . Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) often used as an indicator for monitoring PAH-contaminated matrices . It can induce oxidative stress and inflammation . .

Mode of Action

It’s known that phenanthrene, the non-deuterated form, can induce oxidative stress and inflammation . This suggests that Phenanthrene-d10 might interact with its targets in a similar manner, leading to these physiological changes.

Biochemical Pathways

Phenanthrene, the parent compound of Phenanthrene-d10, is known to be metabolized in plants and bacteria. For instance, Panicum miliaceum, a plant species, can degrade Phenanthrene through a phytodegradation pathway involving three significant benzene ring cleavage steps . Similarly, a bacterial strain, Alcaligenes ammonioxydans, isolated from petroleum-contaminated soil, can degrade Phenanthrene . The degradation products identified via GC–MS analysis include salicylic acid, catechol, and various phthalic acid derivatives . These findings suggest that Phenanthrene-d10 might be metabolized through similar biochemical pathways, affecting downstream processes related to oxidative stress and inflammation.

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Phenanthrene-d10 might be influenced by its deuterium labeling, potentially impacting its bioavailability.

Result of Action

Phenanthrene, the parent compound, is known to induce oxidative stress and inflammation . Therefore, it’s plausible that Phenanthrene-d10 might have similar effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

Phenanthrene-d10, like its non-deuterated counterpart, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, notably the strain Alcaligenes ammonioxydans [VITRPS2], which has been isolated from petroleum-contaminated soil . This strain exhibits a degradation efficiency of up to 72% for phenanthrene .

Cellular Effects

Phenanthrene-d10 influences cell function by inducing oxidative stress and inflammation . It impacts cell signaling pathways, gene expression, and cellular metabolism, leading to significant changes in the cellular environment .

Molecular Mechanism

At the molecular level, Phenanthrene-d10 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Gas chromatography-mass spectrometry (GC–MS) analysis revealed principal metabolites of the breakdown pathway, including salicylic acid, catechol, and various phthalic acid derivatives .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenanthrene-d10 change over time. The compound exhibits stability and degradation, with long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Phenanthrene-d10 vary with different dosages in animal models. High doses of Phenanthrene-d10 can lead to toxic or adverse effects .

Metabolic Pathways

Phenanthrene-d10 is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

Phenanthrene-d10 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Phenanthrene-d10 affects its activity or function. It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenanthrene-d10 is typically synthesized through the deuteration of phenanthrene. The process involves dissolving phenanthrene in deuterated solvents such as deuterated hydrogen (D2) and then performing hydrogen-deuterium exchange reactions under specific conditions . This method ensures the replacement of hydrogen atoms with deuterium atoms, resulting in the formation of phenanthrene-d10.

Industrial Production Methods: Industrial production of phenanthrene-d10 follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction environments to ensure the complete deuteration of phenanthrene. The final product is then purified through various techniques such as crystallization and chromatography to achieve the desired isotopic purity.

Analyse Chemischer Reaktionen

Types of Reactions: Phenanthrene-d10 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Oxidation: Phenanthrene-d10 can be oxidized to phenanthrenequinone using oxidizing agents such as chromic acid.

Substitution: Electrophilic halogenation of phenanthrene-d10 with bromine leads to the formation of 9-bromophenanthrene.

Common Reagents and Conditions:

Oxidation: Chromic acid in an acidic medium.

Reduction: Hydrogen gas with Raney nickel as a catalyst.

Substitution: Bromine in an inert solvent.

Major Products Formed:

Oxidation: Phenanthrenequinone.

Reduction: 9,10-Dihydrophenanthrene.

Substitution: 9-Bromophenanthrene.

Vergleich Mit ähnlichen Verbindungen

Phenanthrene-d10 is unique due to its complete deuteration, which distinguishes it from other similar compounds. Some similar compounds include:

Naphthalene-d8: Another deuterated polycyclic aromatic hydrocarbon used in NMR spectroscopy.

Anthracene-d10: A deuterated form of anthracene, used for similar purposes in analytical chemistry.

Pyrene-d10: A deuterated form of pyrene, also used as an internal standard in various analytical techniques.

Uniqueness: Phenanthrene-d10’s uniqueness lies in its specific isotopic labeling, which provides distinct advantages in analytical and research applications. Its stability and well-defined NMR signals make it an invaluable tool in various scientific studies.

Biologische Aktivität

Phenanthrene-d10, a deuterated form of phenanthrene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention in various biological and environmental studies. Its unique isotopic labeling allows for precise tracking of metabolic processes and interactions within biological systems. This article delves into the biological activity of phenanthrene-d10, highlighting its metabolic pathways, effects on human health, and implications in environmental science.

Metabolism and Biological Activity

Phenanthrene-d10 is metabolized in the body primarily through the diol epoxide pathway, which is significant for understanding its potential health impacts, especially in smokers. A study involving 25 healthy smokers demonstrated that after administration of phenanthrene-d10, approximately 6% of the dose was converted to diol epoxides, with substantial intersubject variability observed in the formation of deuterated tetrahydroxyphenanthrene ([D10]PheT), a biomarker indicative of metabolic activation pathways .

Key Metabolic Pathways

- Diol Epoxide Formation : The conversion of phenanthrene-d10 to diol epoxides is crucial as these intermediates are implicated in DNA adduct formation and potential carcinogenicity.

- Tetraol Production : The diol epoxides can further be converted to tetraols, which serve as biomarkers for assessing individual susceptibility to PAH-induced lung cancer .

Case Studies and Research Findings

Several studies have explored the biological activity of phenanthrene-d10:

- Clinical Trials : In a crossover design study, subjects were administered phenanthrene-d10 either orally or via smoking. The pharmacokinetic analysis revealed no significant differences in the half-life or clearance rates between the two administration routes, indicating consistent metabolic processing regardless of exposure method .

- Environmental Impact Studies : Research has shown that dissolved organic matter (DOM) enhances the bioavailability and degradation rates of phenanthrene-d10 in environmental settings. For instance, DOM was found to promote microbial growth and increase the degradation efficiency of phenanthrene by specific bacterial strains .

Table: Summary of Key Findings on Phenanthrene-d10

| Study/Source | Methodology | Key Findings |

|---|---|---|

| Carmella et al., 2012 | Clinical trial | 6% conversion to diol epoxides; significant intersubject variability in [D10]PheT formation. |

| Research on DOM | Environmental study | DOM enhances degradation rates and bioavailability; promotes microbial growth. |

| Zhong et al., 2011 | Pharmacokinetic analysis | No significant difference in half-life or clearance between smoking and oral dosing. |

Implications for Human Health

The metabolism of phenanthrene-d10 is particularly relevant for understanding risks associated with PAH exposure. The formation of reactive metabolites can lead to cellular damage and is linked to increased cancer risk among smokers. The identification of biomarkers such as [D10]PheT provides a means to evaluate individual metabolic responses to PAHs and assess potential health risks.

Environmental Relevance

Phenanthrene-d10's role in environmental studies highlights its importance as a model compound for understanding PAH behavior in ecosystems. Its interactions with DOM not only affect its bioavailability but also influence microbial degradation processes critical for bioremediation strategies.

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decadeuteriophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPNZTXNASCQKK-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C32)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893475 | |

| Record name | Phenanthrene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [NTP] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Phenanthrene-d10 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1517-22-2 | |

| Record name | Phenanthrene-d10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1517-22-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula is C14D10, and the molecular weight is 188.27 g/mol.

A: Yes, studies have examined its infrared (IR) spectra [], fluorescence excitation spectra, and fluorescence decays []. Research has also focused on its triplet-triplet absorption spectra [, ].

ANone: The provided research doesn't highlight any catalytic properties or applications for Phenanthrene-d10. Its primary use is as an analytical standard.

A: While Phenanthrene-d10 itself is not investigated for biological activity, the research emphasizes its use as an internal standard due to its chemical similarity to other PAHs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This suggests that deuteration does not drastically alter its fundamental chemical behavior.

ANone: While specific SHE regulations aren't discussed, researchers should consult relevant safety data sheets and handle Phenanthrene-d10, like other PAHs, with appropriate precautions.

ANone: The provided research does not focus on the pharmacokinetic or pharmacodynamic properties of Phenanthrene-d10.

ANone: The studies provided do not explore the in vitro or in vivo efficacy of Phenanthrene-d10, as its primary application is as an analytical standard.

ANone: This aspect is not relevant to the provided research, as Phenanthrene-d10 is not studied in a biological context.

ANone: While specific toxicity data on Phenanthrene-d10 may be limited, researchers should handle it with caution, as with other PAHs. Consult safety data sheets for proper handling and disposal.

ANone: These aspects are not applicable to the provided research as Phenanthrene-d10 is primarily utilized as an analytical standard.

A: It serves as an internal standard in GC-MS for quantifying other PAHs in diverse matrices like air, water, and biological samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Its similar chemical behavior to other PAHs ensures accurate quantification by mitigating variations during sample preparation and analysis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: While the research doesn't directly address its environmental impact, Phenanthrene-d10, like other PAHs, requires careful handling and disposal to minimize potential environmental risks.

ANone: The provided research does not offer insights into the dissolution and solubility properties of Phenanthrene-d10.

A: Although not explicitly detailed, the use of Phenanthrene-d10 as an internal standard in the presented research implicitly relies on validated analytical methods and quality control measures standard to analytical chemistry practices. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: These aspects are outside the scope of the provided research, which focuses on the analytical applications of Phenanthrene-d10.

A: Yes, other deuterated PAHs, like acenaphthene-d10, chrysene-d12, and perylene-d12, can be used depending on the specific PAHs being analyzed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.